(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid (2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid
Brand Name: Vulcanchem
CAS No.: 428836-03-7
VCID: VC21098331
InChI: InChI=1S/C11H11ClO5/c1-2-16-9-4-7(5-13)3-8(12)11(9)17-6-10(14)15/h3-5H,2,6H2,1H3,(H,14,15)
SMILES: CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)O
Molecular Formula: C11H11ClO5
Molecular Weight: 258.65 g/mol

(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid

CAS No.: 428836-03-7

Cat. No.: VC21098331

Molecular Formula: C11H11ClO5

Molecular Weight: 258.65 g/mol

* For research use only. Not for human or veterinary use.

(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid - 428836-03-7

Specification

CAS No. 428836-03-7
Molecular Formula C11H11ClO5
Molecular Weight 258.65 g/mol
IUPAC Name 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetic acid
Standard InChI InChI=1S/C11H11ClO5/c1-2-16-9-4-7(5-13)3-8(12)11(9)17-6-10(14)15/h3-5H,2,6H2,1H3,(H,14,15)
Standard InChI Key XHFZCETYAOULCG-UHFFFAOYSA-N
SMILES CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)O
Canonical SMILES CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)O

Introduction

Chemical Properties and Structure

(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid is characterized by its distinct chemical structure featuring multiple functional groups attached to a benzene ring. This compound has a molecular formula of C11H11ClO5 and a molecular weight of 258.66 g/mol . The structure contains a chlorine atom at position 2, an ethoxy group at position 6, a formyl group at position 4, and a phenoxy acetic acid moiety.

Physical and Chemical Characteristics

The compound exists as a powder at room temperature and exhibits properties typical of organic acids and aldehydes . The presence of both acidic and carbonyl functionalities makes it a versatile reagent in organic synthesis. The specific physical properties are summarized in the table below:

PropertyValue
Molecular FormulaC11H11ClO5
Molecular Weight258.66 g/mol
Physical FormPowder
CAS Number428836-03-7
IUPAC Name(2-chloro-6-ethoxy-4-formylphenoxy)acetic acid
Storage TemperatureRoom temperature
Typical Purity95%

Structural Features

The compound's structure can be described using standard chemical nomenclature and identification codes:

  • InChI Code: 1S/C11H11ClO5/c1-2-16-9-4-7(5-13)3-8(12)11(9)17-6-10(14)15/h3-5H,2,6H2,1H3,(H,14,15)

  • InChI Key: XHFZCETYAOULCG-UHFFFAOYSA-N

The structural arrangement of functional groups contributes to its chemical reactivity, particularly through the formyl group, which can participate in various condensation reactions, and the carboxylic acid group, which can undergo esterification and other acyl substitution reactions.

Synthesis Methods

Several synthetic routes can be employed to prepare (2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid and related compounds, drawing from established organic chemistry methodologies.

General Synthetic Approach

The synthesis of phenoxyacetic acid derivatives typically involves the alkylation of appropriately substituted phenols with haloacetic acid derivatives. For (2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid, this generally involves:

  • Preparation of the appropriately substituted phenol with chloro, ethoxy, and formyl groups

  • Reaction with a haloacetic acid derivative to introduce the acetic acid moiety

Related synthetic procedures in the literature suggest pathways involving the following steps:

A mixture of substituted hydroxybenzaldehyde and potassium carbonate in a suitable solvent (such as ethyl methyl ketone) is heated under reflux conditions . After initial heating, a haloacetic acid derivative (such as methyl bromoacetate) is added, and the reaction continues under reflux for several hours . The resulting ester can then be hydrolyzed to yield the corresponding acid.

Alternate Synthetic Routes

An alternative approach described for similar compounds involves:

  • Treatment of appropriate aldehydes with alkyl bromoacetates to yield the corresponding phenoxyacetate derivatives

  • Subsequent hydrolysis of these esters to form phenoxyacetic acid derivatives

For example, aldehydes treated with ethyl bromoacetate yield ethyl phenoxyacetate derivatives, which upon hydrolysis result in the formation of phenoxyacetic acid derivatives .

Spectroscopic Characteristics

Spectroscopic techniques provide valuable information about the structural features of (2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid and related compounds.

Infrared (IR) Spectroscopy

IR spectroscopy of similar compounds reveals characteristic absorption bands that would be expected for (2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid:

  • Carbonyl stretching of the carboxylic acid group around 1700-1730 cm⁻¹

  • Aldehyde C=O stretching around 1680-1710 cm⁻¹

  • O-H stretching of the carboxylic acid group as a broad band around 2500-3300 cm⁻¹

  • C-O stretching bands in the range of 1000-1300 cm⁻¹

  • Aromatic C=C stretching around 1450-1600 cm⁻¹

Applications and Biological Activity

(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid and its derivatives demonstrate significant potential in various applications, particularly in medicinal chemistry and organic synthesis.

Synthetic Intermediate

This compound serves as a valuable building block for synthesizing more complex organic molecules. The presence of multiple functional groups allows for diverse chemical transformations:

  • The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function or activity

  • The carboxylic acid group can participate in esterification, amidation, and other acyl substitution reactions

  • The phenoxy core can serve as a scaffold for further functionalization

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of (2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid, it is valuable to compare it with structurally related compounds.

Comparison with Methyl Ester Derivative

Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate, the methyl ester of our target compound, has a molecular formula of C12H13ClO5 and a molecular weight of 272.68 g/mol. While sharing the same core structure, the ester derivative exhibits different physical properties and reactivity compared to the free acid:

Property(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acidMethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate
Molecular FormulaC11H11ClO5C12H13ClO5
Molecular Weight258.66 g/mol272.68 g/mol
Functional GroupCarboxylic acidMethyl ester
SolubilityLikely more soluble in basic aqueous solutionsLikely more soluble in organic solvents
ReactivityParticipates in acid-base reactionsCannot participate in acid-base reactions without hydrolysis

Comparison with Non-Chlorinated Analog

2-(2-Ethoxy-4-formylphenoxy)acetic acid, which lacks the chloro substituent, has a molecular formula of C11H12O5 and a molecular weight of 224.21 g/mol . The absence of the chlorine atom affects the compound's electronic properties, lipophilicity, and potentially its biological activities:

Property(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid2-(2-Ethoxy-4-formylphenoxy)acetic acid
Molecular FormulaC11H11ClO5C11H12O5
Molecular Weight258.66 g/mol224.21 g/mol
LogP (calculated)Not provided in sources1.36120
Electronic EffectsElectron-withdrawing chloro groupNo chloro group, different electronic distribution
Potential Biological ActivityMay differ due to chloro substituentMay have different receptor binding properties

The chloro substituent in (2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid likely increases its lipophilicity and alters its electronic distribution, potentially affecting its binding to biological targets and its metabolic stability.

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